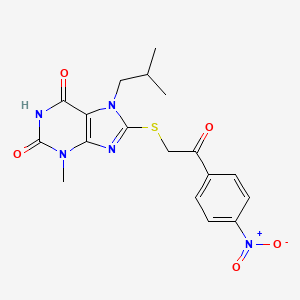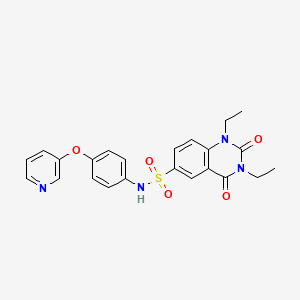![molecular formula C16H15N3OS B14102104 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B14102104.png)
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione typically involves multiple steps, starting with the formation of the quinazoline core One common method involves the cyclization of anthranilic acid derivatives with isothiocyanates under basic conditions to form the quinazoline-2-thione core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound may be explored for its pharmacological properties.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The thione group may also play a role in its biological activity by forming reversible covalent bonds with target proteins. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione
- 4-[(3-chlorophenyl)methylamino]-1H-quinazoline-2-thione
- 4-[(3-methylphenyl)methylamino]-1H-quinazoline-2-thione
Uniqueness
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione is unique due to the presence of the 3-methoxyphenylmethylamino group, which can influence its chemical reactivity and biological activity. This specific substituent may enhance its interaction with certain biological targets, making it a valuable compound for research and development.
特性
分子式 |
C16H15N3OS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H15N3OS/c1-20-12-6-4-5-11(9-12)10-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21) |
InChIキー |
LLXVFENTNAWDAE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CNC2=NC(=S)NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14102029.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102031.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14102036.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14102042.png)
![3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14102060.png)
![7-hexyl-6-hydroxy-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14102067.png)
![N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14102075.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102083.png)



![(2R)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B14102099.png)
![5-(3-Bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14102103.png)
